The synthesis of 1-(N2-Nicotinoyl-L-lysyl-gamma-D-glutamyl)octahydro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. Key methods include:
The molecular structure of 1-(N2-Nicotinoyl-L-lysyl-gamma-D-glutamyl)octahydro-1H-indole-2-carboxylic acid can be described as follows:
Property | Value |
---|---|
Molecular Formula | C18H26N4O5 |
Molecular Weight | 378.43 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water |
The chemical behavior of 1-(N2-Nicotinoyl-L-lysyl-gamma-D-glutamyl)octahydro-1H-indole-2-carboxylic acid can be analyzed through various reactions:
The mechanism of action for this compound is hypothesized based on its structural analogs and functional groups:
The physical and chemical properties of 1-(N2-Nicotinoyl-L-lysyl-gamma-D-glutamyl)octahydro-1H-indole-2-carboxylic acid are critical for understanding its behavior in various environments:
Property | Value |
---|---|
Appearance | White to off-white solid |
Solubility | Soluble in water |
Melting Point | Not specified |
The potential applications for 1-(N2-Nicotinoyl-L-lysyl-gamma-D-glutamyl)octahydro-1H-indole-2-carboxylic acid include:
DU-1777 (chemical name: 1-(N²-Nicotinoyl-L-lysyl-γ-D-glutamyl)octahydro-1H-indole-2-carboxylic acid) represents a structurally sophisticated peptidomimetic compound designed for targeted biological activity. As a hybrid molecular architecture, it integrates three pharmacologically significant components: a conformationally constrained octahydroindole core, an indole-2-carboxylic acid pharmacophore, and a dipeptide linkage featuring unusual γ-glutamyl connectivity. This strategic design leverages the bioactive indole scaffold known for its privileged status in medicinal chemistry, while the peptidomimetic framework enables specific molecular interactions with biological targets. The compound's structural complexity arises from its stereochemically defined centers (L-lysyl and D-glutamyl residues) and the octahydroindole modification, which constrains molecular flexibility to enhance target binding specificity. The inclusion of a nicotinoyl moiety further diversifies its interaction capabilities, potentially enabling nucleotide-mimetic binding properties. This multi-component architecture positions DU-1777 as a promising candidate for targeting specific biological pathways that recognize both peptide and heterocyclic structural motifs [1] [2].
The structural taxonomy of DU-1777 places it within several overlapping categories of biologically active compounds:
Core Scaffold Classification: DU-1777 contains a modified indole core specifically classified as an octahydro-1H-indole-2-carboxylic acid derivative. This saturation distinguishes it from aromatic indoles, conferring enhanced three-dimensionality and conformational restriction. Within chemical ontologies, it belongs to the bridged bicyclic compounds category due to its fused ring system, with the carboxylic acid at position 2 representing a defining functional group [1] [8].
Functional Group Hierarchy: According to IUPAC classification principles, DU-1777 features multiple characteristic groups with carboxylic acid as the principal group expressed in the suffix ("carboxylic acid"). The nicotinoyl group (pyridine-3-carbonyl) qualifies as a carbonyl derivative substituent, while the lysyl and glutamyl residues establish it as an N-acylated peptide analog [8].
Therapeutic Scaffold Relationships: The compound shares structural kinship with clinically significant indole derivatives. Its indole-2-carboxylate moiety directly relates to integrase strand transfer inhibitors (INSTIs) like indole-2-carboxylic acid derivatives that chelate Mg²⁺ ions in viral enzymes. The table below compares DU-1777's scaffold with established therapeutic indole classes [2] [4]:
Table 1: Classification of DU-1777 Relative to Established Indole Therapeutic Scaffolds
Scaffold Type | Representative Drugs | DU-1777 Structural Relationship |
---|---|---|
Simple Indole-2-carboxylates | HIV INSTI development compounds | Direct pharmacophore inheritance at C2 position |
Bicyclic Constrained Indoles | Cediranib (vascular targeting), Sumatriptan (migraine) | Shared conformational restriction strategy |
Peptide-Indole Hybrids | Tadalafil (PDE5 inhibitor), Ondansetron (5-HT3 antagonist) | Similar fusion of peptidic and heterocyclic domains |
Nicotinoyl-Indole Conjugates | Nicotinic acetylcholine receptor modulators | Shared nicotinoyl pharmacophore for receptor engagement |
The structural complexity of DU-1777 creates classification challenges in traditional chemical ontologies that primarily rely on substructure matching. Its multi-hierarchical taxonomy requires simultaneous representation as: (1) an indole derivative (via core bicyclic system); (2) a modified amino acid (via glutamyl and lysyl residues); and (3) a nicotinamide analog (via the N-terminal cap). This exemplifies the limitations of automated classification systems that use simple SMARTS expressions without incorporating logical operators to handle complex molecular architectures [1].
The structural evolution leading to DU-1777 reflects strategic optimization of indole-2-carboxylic acid derivatives for enhanced biological targeting:
Foundational Pharmacophore: Indole-2-carboxylic acid (ID2CA) serves as the fundamental building block, valued for its metal-chelating capability through the C2 carboxylate and electron-rich indole nitrogen. Early research established its role as a Mg²⁺-chelating motif in HIV integrase inhibitors, with crystallography confirming bidentate coordination to metal ions in enzymatic active sites [2] [6].
Conformational Restriction Phase: The transition from planar indoles to octahydroindole systems addressed bioavailability and target selectivity limitations. Saturation of the pyrrole ring reduced π-stacking interactions that contributed to off-target effects, while the locked conformation enhanced stereochemical definition for chiral centers. This modification maintained the essential C2-carboxylate geometry while improving metabolic stability [1].
Peptide Hybridization Strategy: Incorporation of L-lysyl-γ-D-glutamyl dipeptide via the indole nitrogen represented a breakthrough in molecular recognition. The γ-linked D-glutamate provided enzymatic resistance compared to standard α-peptide linkages, while the lysine side chain enabled additional ionic or hydrogen bonding interactions. This created a tripartite pharmacophore with spatially distributed interaction capabilities [1] [8].
Terminal Capping Innovation: The N²-nicotinoyl capping of the lysyl residue introduced a heteroaromatic recognition element distinct from conventional acyl groups. This modification potentially enables π-π stacking with protein aromatic residues and expands the compound's interaction profile beyond the peptidic realm [2].
Table 2: Key Milestones in Structural Optimization from Indole-2-Carboxylic Acid to DU-1777
Optimization Phase | Structural Modification | Therapeutic Rationale |
---|---|---|
Foundation | Indole-2-carboxylic acid (ID2CA) | Established Mg²⁺ chelation capability essential for enzyme inhibition |
Ring Modification | Hexahydroindole → Octahydroindole | Enhanced three-dimensionality and conformational restriction for selective binding |
Stereochemical Control | Introduction of L-lysyl and D-glutamyl residues | Directional control of peptide side chains for complementary target interactions |
Linkage Innovation | γ-glutamyl bond (vs. standard α-linkage) | Improved metabolic stability against peptidases |
Cap Diversification | Nicotinoyl capping (vs. simple acyl groups) | Added nucleotide-mimetic properties and expanded interaction surface |
Recent computational analyses of ID2CA derivatives, including quantum chemical studies, have revealed essential electronic features preserved in DU-1777. Frontier molecular orbital (FMO) analysis shows significant intramolecular charge transfer between the indole core and carboxyl group, while molecular electrostatic potential mapping confirms conservation of the high electron density at the C2-carboxylate oxygen atoms—essential for metal coordination. These electronic properties persist despite the octahydro modification and peptide conjugation [4] [6].
Despite its sophisticated design, DU-1777 presents significant research gaps requiring systematic investigation:
Structural Characterization Deficits: Comprehensive three-dimensional structural data remains notably absent. There is an urgent need for crystallographic analysis to determine: (1) exact conformation of the octahydroindole ring system (chair vs. boat configurations); (2) spatial orientation of the C2 carboxylate relative to the peptide backbone; and (3) potential intramolecular hydrogen bonding between the nicotinoyl pyridine nitrogen and peptide carbonyls. Such data would inform structure-activity relationships unavailable through computational prediction alone [1] [4].
Biological Target Ambiguity: While the structural components suggest potential targets (integrases, kinases, GPCRs), rigorous target deconvolution studies are lacking. Research imperatives include: systematic screening against target classes recognizing indole scaffolds; biophysical validation of binding (SPR, ITC); and structural biology approaches to determine binding modes. Particular attention should focus on whether the tripartite structure enables simultaneous engagement of multiple target subsites [2] [4].
Structure-Property Relationships: The impact of stereochemical complexity on physicochemical properties requires quantification. Key questions include: How does the D-glutamyl γ-linkage influence solubility and permeability compared to standard peptide bonds? Does the octahydroindole core improve metabolic stability over aromatic indoles? What are the ionization profiles of the multiple functional groups under physiological conditions? These properties determine pharmacological potential but remain uncharacterized [1] [8].
Synthetic Methodology Gaps: Efficient asymmetric synthesis of the γ-D-glutamyl linkage in oligopeptide contexts remains challenging. Research should develop novel coupling strategies that preserve stereochemistry while minimizing racemization. Additionally, scalable methods for octahydroindole-2-carboxylic acid derivative synthesis require optimization to enable structure-activity studies [1].
Chemical Classification Challenges: Current chemical ontologies struggle with DU-1777's hybrid nature. Development of multi-faceted classification rules using logical operators (AND/OR/NOT) could better represent such complex structures. Specifically, ontology definitions must simultaneously encode: (1) presence of the octahydroindole core; (2) C2-carboxylic acid; (3) N1-peptidic substitution; AND (4) absence of aromaticity in the fused rings—features not adequately captured by existing automated systems [1].
Addressing these knowledge gaps requires interdisciplinary collaboration spanning synthetic chemistry, structural biology, computational modeling, and cheminformatics. Particular emphasis should be placed on advanced spectroscopic characterization (2D-NMR, high-resolution mass spectrometry) and molecular dynamics simulations to understand conformational behavior in solution. Furthermore, developing specialized chemical ontology definitions using advanced SMARTS expressions with logical operators would enable more accurate automated classification of DU-1777 and structurally related hybrids in chemical databases [1] [4].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0